NW-hydroxy-D-arginine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NW-hydroxy-D-arginine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N4O3. It is known for its role as an arginase inhibitor, which makes it significant in various biochemical and medical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NW-hydroxy-D-arginine dihydrochloride typically involves the hydroxylation of D-arginine. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct stereochemistry and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
NW-hydroxy-D-arginine dihydrochloride primarily undergoes reactions typical of amino acids and hydroxylated compounds. These include:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction would produce an amine.
Scientific Research Applications
NW-hydroxy-D-arginine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving amino acids and their derivatives.
Biology: Plays a role in studying enzyme inhibition, particularly arginase, which is important in the urea cycle and nitric oxide production.
Medicine: Investigated for its potential therapeutic effects in conditions like cancer, hypertension, and cardiovascular diseases due to its ability to inhibit arginase.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The primary mechanism of action of NW-hydroxy-D-arginine dihydrochloride is the inhibition of the enzyme arginase. This inhibition prevents the hydrolysis of arginine into ornithine and urea, thereby affecting the urea cycle and nitric oxide production. The molecular targets include the active site of arginase, where the compound binds and blocks the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Nω-Hydroxy-nor-L-arginine: Another arginase inhibitor with similar properties but different molecular structure.
Alpha-difluoromethylornithine (DFMO): An irreversible inhibitor of arginase with antitumor activity.
Guanidine hydrochloride: Used in similar biochemical studies but with different mechanisms of action.
Uniqueness
NW-hydroxy-D-arginine dihydrochloride is unique due to its specific stereochemistry and its reversible inhibition of arginase, which allows for more controlled studies and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWITUXDOZKXKLL-RZFWHQLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)NO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.